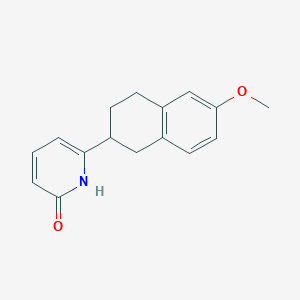
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one is an organic compound that belongs to the class of naphthylpyridones This compound is characterized by the presence of a tetrahydronaphthalene ring system substituted with a methoxy group and a pyridone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Intermediate: The starting material, 6-methoxy-2-naphthol, undergoes hydrogenation to form 6-methoxy-1,2,3,4-tetrahydronaphthalene.
Pyridone Ring Formation: The tetrahydronaphthalene intermediate is then subjected to a cyclization reaction with a suitable pyridine derivative under acidic or basic conditions to form the pyridone ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridone ring to a pyridine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyridone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products Formed
Oxidation: Quinones, naphthoquinones, and other oxidized derivatives.
Reduction: Reduced forms of the pyridone ring, such as pyridine derivatives.
Substitution: Functionalized naphthylpyridones with various substituents.
科学的研究の応用
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
6-Methoxy-2-naphthol: A precursor in the synthesis of 6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one.
2-Naphthylamine: Another naphthalene derivative with different functional groups.
1,2,3,4-Tetrahydro-2-naphthylamine: A structurally related compound with an amine group instead of a pyridone ring.
Uniqueness
This compound is unique due to its combination of a tetrahydronaphthalene ring system with a methoxy group and a pyridone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
93008-89-0 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C16H17NO2/c1-19-14-8-7-11-9-13(6-5-12(11)10-14)15-3-2-4-16(18)17-15/h2-4,7-8,10,13H,5-6,9H2,1H3,(H,17,18) |
InChIキー |
ZJPDJIYPZYRXEC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC(CC2)C3=CC=CC(=O)N3)C=C1 |
正規SMILES |
COC1=CC2=C(CC(CC2)C3=CC=CC(=O)N3)C=C1 |
Key on ui other cas no. |
93008-89-0 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















